ODM-203 - 1430723-35-5

ODM-203

Catalog Number: EVT-277297
CAS Number: 1430723-35-5
Molecular Formula: C26H21F2N5O2S
Molecular Weight: 505.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ODM-203, chemically known as N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide, is a small molecule classified as a kinase inhibitor. [] Its primary role in scientific research is as a potent and selective inhibitor of fibroblast growth factor receptors (FGFR 1-4) and vascular endothelial growth factor receptors (VEGFR 1-3). [, ] ODM-203 exhibits balanced inhibitory effects on both FGFR and VEGFR families, making it a subject of investigation for its potential anti-tumor activity, particularly in cancers driven by these receptor families. [, ]

ODM-203 is a selective, equipotent inhibitor of the FGFR and VEGFR families. [] This section outlines compounds related to ODM-203 based on their shared target or mechanism of action.

  • Description: VEGFR inhibitors are a class of drugs that block the activity of vascular endothelial growth factor receptors (VEGFRs). VEGFRs are proteins found on the surface of cells that play a role in the formation of new blood vessels (angiogenesis). VEGFR inhibitors work by blocking the binding of VEGF to its receptors, which inhibits the formation of new blood vessels and slows down tumor growth. []
  • Relevance to ODM-203: ODM-203 exhibits balanced inhibitory effects on both FGFR 1-4 and VEGFR 1-3 subtypes. [] The research highlights the significance of VEGFR inhibition in conjunction with FGFR inhibition, indicating that ODM-203's dual-targeting mechanism contributes to its antitumor activity, particularly in angiogenesis-dependent tumor models. []
  • Description: FGFR inhibitors are a class of drugs that block the activity of fibroblast growth factor receptors (FGFRs). FGFRs are proteins found on the surface of cells that are involved in a variety of cellular processes, including cell growth, proliferation, and survival. [] FGFR inhibitors work by blocking the binding of FGFs to their receptors, which can inhibit the growth of cancer cells.
  • Relevance to ODM-203: ODM-203 is a selective inhibitor of FGFR 1-4, indicating its ability to block the activity of these receptors. [] The research underscores the importance of FGFR inhibition in cancer treatment, particularly in tumors with FGFR genetic alterations. [] ODM-203's potent inhibition of FGFR, alongside its VEGFR inhibitory activity, contributes to its efficacy in both FGFR-dependent and angiogenic tumor models. []
Overview

ODM-203 is a novel small-molecule compound that acts as a selective inhibitor of the fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR) families. This compound has garnered significant attention due to its potential therapeutic applications in various cancers characterized by aberrant FGFR and VEGFR signaling pathways. The upregulation of these receptors is often associated with tumor progression and poor patient prognosis, making ODM-203 a promising candidate for targeted cancer therapy .

Source and Classification

ODM-203 was developed by Aurigene Discovery Technologies and is classified as a selective kinase inhibitor. It targets both FGFR and VEGFR with comparable potency, which is crucial for addressing tumors that may develop resistance to single-agent therapies targeting either receptor alone . The compound has been evaluated in preclinical studies and clinical trials, demonstrating its potential efficacy in treating solid tumors .

Synthesis Analysis

The synthesis of ODM-203 involves complex organic chemistry techniques. According to the patent literature, ODM-203 is produced through a multi-step synthetic process that includes the formation of key intermediates followed by final coupling reactions to yield the desired compound. Specific methodologies include:

  • Reagents: The synthesis typically utilizes various reagents and solvents, including dimethyl sulfoxide and other organic solvents.
  • Conditions: The reactions are performed under controlled temperatures and pressures to optimize yield and purity.
  • Purification: Post-synthesis, ODM-203 undergoes purification processes such as chromatography to isolate the final product from unreacted materials and by-products .
Molecular Structure Analysis

The molecular formula of ODM-203 is C26H21F2N5O2SC_{26}H_{21}F_{2}N_{5}O_{2}S with a molecular weight of 505.54 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity. Key structural characteristics include:

  • Functional Groups: Presence of fluorine atoms, nitrogen heterocycles, and a sulfonamide moiety, which are critical for its interaction with kinase targets.
  • 3D Structure: The spatial arrangement of atoms allows for selective binding to FGFR and VEGFR kinases, enhancing its inhibitory effects .
Chemical Reactions Analysis

ODM-203 primarily functions through competitive inhibition of FGFR and VEGFR kinases. The chemical reactions involved in its mechanism can be summarized as follows:

  1. Binding: ODM-203 binds to the ATP-binding site of FGFR and VEGFR kinases.
  2. Inhibition: This binding prevents the phosphorylation of downstream signaling molecules, thereby disrupting pathways essential for tumor growth and angiogenesis.
  3. Selectivity: In vitro studies have demonstrated that ODM-203 exhibits low nanomolar IC50 values (6-35 nmol/L) against FGFR and VEGFR kinases, indicating high potency .
Mechanism of Action

The mechanism of action of ODM-203 involves several key processes:

  • Inhibition of Tumor Growth: By blocking FGFR and VEGFR signaling, ODM-203 effectively reduces tumor cell proliferation in FGFR-dependent cell lines.
  • Angiogenesis Suppression: The compound inhibits VEGFR-induced tube formation, crucial for angiogenesis, with an IC50 value around 33 nmol/L.
  • Immune Modulation: In vivo studies have shown that treatment with ODM-203 leads to immune modulation within the tumor microenvironment, characterized by decreased expression of immune checkpoints such as PD-1 and PD-L1 on CD8 T cells .
Physical and Chemical Properties Analysis

Key physical and chemical properties of ODM-203 include:

  • Solubility: ODM-203 is soluble in dimethyl sulfoxide at concentrations up to 13 mg/mL (25.72 mM), which is important for formulation in pharmaceutical applications.
  • Stability: The compound should be stored at -20°C as a powder for long-term stability; in solution form, it is stable at -80°C for one year .

These properties are critical for ensuring effective delivery and bioavailability in clinical settings.

Applications

ODM-203 has significant potential applications in oncology:

  • Clinical Trials: It has been evaluated in Phase I/IIa clinical trials for patients with advanced or metastatic solid tumors. Results indicate acceptable tolerability at doses around 400 mg/day with preliminary signs of antitumor activity observed .
  • Targeted Therapy: Given its dual inhibition mechanism, ODM-203 may be particularly effective in treating tumors resistant to conventional therapies targeting either FGFR or VEGFR alone.

Properties

CAS Number

1430723-35-5

Product Name

ODM-203

IUPAC Name

N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide

Molecular Formula

C26H21F2N5O2S

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3

InChI Key

ZJFCBQXPTQSTCZ-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

ODM-203; ODM 203; ODM203

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.